molecular formula C23H20N2 B12481388 1H-Pyrazole, 4,5-dihydro-1,5-diphenyl-3-[(1E)-2-phenylethenyl]- CAS No. 325150-61-6

1H-Pyrazole, 4,5-dihydro-1,5-diphenyl-3-[(1E)-2-phenylethenyl]-

Cat. No.: B12481388
CAS No.: 325150-61-6
M. Wt: 324.4 g/mol
InChI Key: VCDHRDBQAPBSAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Diphenyl-3-[(1E)-2-phenylethenyl]-4,5-dihydropyrazole is a complex organic compound with a unique structure that includes a pyrazole ring substituted with phenyl and phenylethenyl groups

Preparation Methods

The synthesis of 1,5-diphenyl-3-[(1E)-2-phenylethenyl]-4,5-dihydropyrazole typically involves the condensation of appropriate precursors under specific reaction conditions. One common method involves the reaction of 1,3-diphenyl-2-propen-1-one with hydrazine hydrate in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1,5-Diphenyl-3-[(1E)-2-phenylethenyl]-4,5-dihydropyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Scientific Research Applications

1,5-Diphenyl-3-[(1E)-2-phenylethenyl]-4,5-dihydropyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-diphenyl-3-[(1E)-2-phenylethenyl]-4,5-dihydropyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1,5-Diphenyl-3-[(1E)-2-phenylethenyl]-4,5-dihydropyrazole can be compared with similar compounds such as:

The uniqueness of 1,5-diphenyl-3-[(1E)-2-phenylethenyl]-4,5-dihydropyrazole lies in its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2,3-diphenyl-5-(2-phenylethenyl)-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2/c1-4-10-19(11-5-1)16-17-21-18-23(20-12-6-2-7-13-20)25(24-21)22-14-8-3-9-15-22/h1-17,23H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDHRDBQAPBSAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C=CC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348044
Record name 1H-Pyrazole, 4,5-dihydro-1,5-diphenyl-3-[(1E)-2-phenylethenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325150-61-6
Record name 1H-Pyrazole, 4,5-dihydro-1,5-diphenyl-3-[(1E)-2-phenylethenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.